![molecular formula C11H22Cl2N2 B13523244 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-8-azaspiro[bicyclo[321]octane-3,2’-pyrrolidine]dihydrochloride is a complex organic compound that belongs to the family of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for the compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares a similar core structure but lacks the spirocyclic pyrrolidine ring.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Contains a chlorine substituent, which alters its chemical properties and reactivity.
8-Azabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group, making it more hydrophilic and reactive in certain conditions.
Uniqueness
8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine]dihydrochloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that other compounds cannot.
特性
分子式 |
C11H22Cl2N2 |
|---|---|
分子量 |
253.21 g/mol |
IUPAC名 |
8-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-pyrrolidine];dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c1-13-9-3-4-10(13)8-11(7-9)5-2-6-12-11;;/h9-10,12H,2-8H2,1H3;2*1H |
InChIキー |
VWUYZALXXYUNBY-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1CC3(C2)CCCN3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


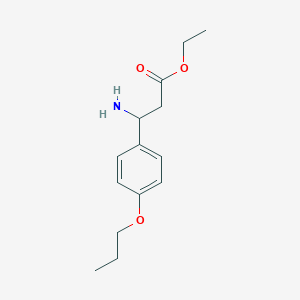
![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
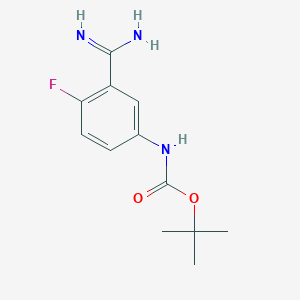

![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)
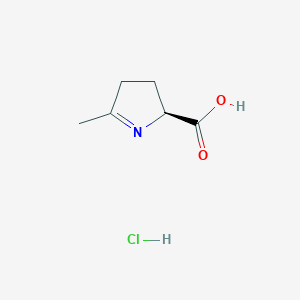

![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)
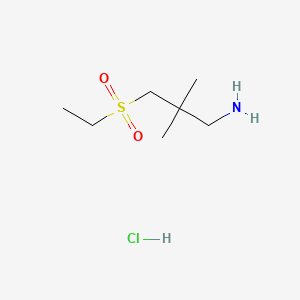
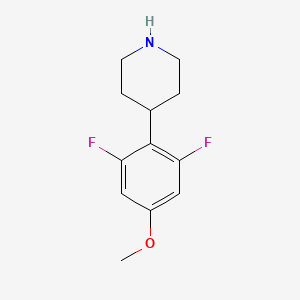
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
